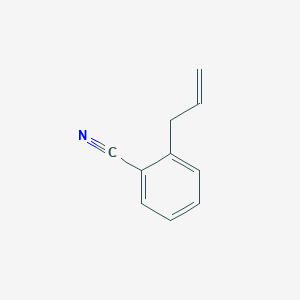

2-Allylbenzonitrile

Descripción

2-Allylbenzonitrile (CAS: 52925-93-8) is an aromatic nitrile derivative characterized by a benzene ring substituted with an allyl (-CH₂CH=CH₂) group at the ortho position and a nitrile (-CN) group. Its molecular formula is C₁₀H₉N, with a molecular weight of 143.19 g/mol. The compound is a colorless to pale yellow liquid at room temperature, with applications in organic synthesis as a versatile intermediate. The allyl group confers reactivity in cycloaddition and polymerization reactions, while the nitrile group enables transformations such as hydrolysis, reduction, or nucleophilic substitution.

Propiedades

IUPAC Name |

2-prop-2-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEPUZIZTZEFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539947 | |

| Record name | 2-(Prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61463-61-4 | |

| Record name | 2-(Prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-cyanobenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetonitrile, yielding the desired product after purification .

Industrial Production Methods

Industrial production of 2-Allylbenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems are often employed to ensure consistent product quality and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

2-Allylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: m-CPBA, potassium permanganate, and other peroxides.

Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed

Oxidation: Epoxides, aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Allylbenzonitrile has been investigated for its anticancer properties . Research indicates that it can induce apoptosis in various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Studies have shown that 2-Allylbenzonitrile exhibits cytotoxic effects, with IC values indicating significant activity against these cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.

Case Study: Anticancer Activity

A study published in 2021 demonstrated that 2-Allylbenzonitrile significantly inhibited the proliferation of HepG2 cells. The mechanism of action was linked to the induction of oxidative stress and subsequent apoptosis, highlighting its potential for further development in cancer therapeutics .

Organic Synthesis

In organic synthesis, 2-Allylbenzonitrile serves as a versatile building block for synthesizing various biologically active compounds. Its nitrile group can participate in nucleophilic addition reactions, making it useful in forming amines and other derivatives.

Synthesis Applications

- Formation of Amides : The nitrile group can be hydrolyzed to form amides, which are crucial in pharmaceuticals.

- Synthesis of Heterocycles : It can also be used to create heterocyclic compounds through cyclization reactions, expanding the library of available compounds for drug discovery .

Material Science

Recent studies have explored the incorporation of 2-Allylbenzonitrile into polymer matrices to enhance material properties. Its presence can improve thermal stability and mechanical strength in polymer composites.

Case Study: Polymer Enhancement

Research indicates that adding 2-Allylbenzonitrile to polyvinyl chloride (PVC) formulations enhances the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in industries requiring durable and heat-resistant materials .

Chemical Reactions

2-Allylbenzonitrile is utilized in various chemical reactions due to its reactivity:

- Michael Addition Reactions : It acts as a Michael acceptor in conjugate addition reactions.

- Alkylation Reactions : The allylic position is reactive towards electrophiles, allowing for further functionalization .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-Allylbenzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparación Con Compuestos Similares

Structural Analogues

Key analogues include 2-arylhydrazononitriles (e.g., 3-phenyl-2-arylhydrazonopropanenitriles) and 2-aminobenzamides . These compounds share aromatic backbones and nitrile or amide functional groups but differ in substituents and reactivity (Table 1).

Table 1: Structural and Functional Comparison

| Compound | Functional Groups | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Allylbenzonitrile | Nitrile, Allyl | -CN, -CH₂CH=CH₂ | 143.19 |

| 2-Arylhydrazononitriles | Nitrile, Hydrazone, Aryl | -CN, -N=N-Ar | ~200–250* |

| 2-Aminobenzamides | Amide, Amine | -CONH₂, -NH₂ | ~150–170* |

*Estimated based on common derivatives.

Table 2: Reaction Pathways and Products

Stability and Physicochemical Properties

- Thermal Stability: The allyl group in 2-Allylbenzonitrile may lower thermal stability compared to 2-aminobenzamides, which benefit from amide resonance stabilization .

- Solubility: 2-Allylbenzonitrile is likely less polar than 2-aminobenzamides due to the absence of hydrogen-bonding groups.

Actividad Biológica

2-Allylbenzonitrile, a compound with the molecular formula C₉H₉N, features a benzene ring substituted with an allyl group and a nitrile functional group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the available literature on the biological activity of 2-Allylbenzonitrile, supported by data tables and case studies.

2-Allylbenzonitrile is classified as an aromatic nitrile. Its structure can be represented as follows:

This structure indicates the presence of both a carbon-carbon double bond (from the allyl group) and a cyano group (nitrile), which are crucial for its biological activities.

Antimicrobial Activity

Research indicates that 2-Allylbenzonitrile exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were reported as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that 2-Allylbenzonitrile could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2-Allylbenzonitrile has been explored in several studies. Notably, it was found to induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

A study reported the following IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| HeLa | 12.3 |

| A549 (lung cancer) | 18.6 |

These results highlight the compound's potential as an effective anticancer agent .

Antioxidant Activity

The antioxidant capacity of 2-Allylbenzonitrile has also been investigated. It demonstrated significant free radical scavenging activity in various assays, including DPPH and ABTS assays. The results indicated that 2-Allylbenzonitrile can effectively neutralize reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.

The following table summarizes its antioxidant activity:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25.0 |

| ABTS | 22.5 |

This antioxidant activity suggests that 2-Allylbenzonitrile may have protective effects against oxidative damage .

Case Studies

Several case studies have explored the application of 2-Allylbenzonitrile in various fields:

- Pharmaceutical Applications : A study evaluated the use of 2-Allylbenzonitrile in formulating topical antimicrobial agents, showing promising results in wound healing models.

- Food Preservation : Research demonstrated that incorporating 2-Allylbenzonitrile into food packaging materials significantly reduced microbial growth on food surfaces.

- Cosmetic Formulations : The compound's antioxidant properties have led to its inclusion in skin care products aimed at combating aging by reducing oxidative stress on skin cells.

Q & A

Q. What are the standard synthetic routes for 2-Allylbenzonitrile, and how can purity be optimized?

Methodological Answer: 2-Allylbenzonitrile is typically synthesized via nucleophilic substitution or coupling reactions involving benzonitrile derivatives and allyl halides. A common approach involves the reaction of 2-bromobenzonitrile with allyl magnesium bromide under inert conditions, followed by quenching with aqueous ammonium chloride . To optimize purity:

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound. Confirm purity via TLC (Rf ≈ 0.4–0.6 in 9:1 hexane:EtOAc).

- Yield Optimization: Control reaction temperature (60–80°C) and stoichiometric excess of allylating agents (1.2–1.5 equivalents).

- Contaminant Avoidance: Monitor for byproducts like 2-allylphenol (via hydrolysis) using IR spectroscopy (absence of broad O–H stretch at 3200–3600 cm⁻¹) .

Q. What spectroscopic techniques are critical for characterizing 2-Allylbenzonitrile?

Methodological Answer:

- NMR: ¹H NMR (CDCl₃) should show a singlet for the nitrile proton (δ 7.4–7.6 ppm), allylic protons (δ 5.1–5.3 ppm, multiplet), and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms the nitrile carbon at δ 115–120 ppm .

- IR: A sharp C≡N stretch at 2220–2240 cm⁻¹ confirms the nitrile group .

- Mass Spectrometry: ESI-MS should display a molecular ion peak at m/z 145.1 (M⁺) .

- Validation: Compare data with NIST subscription databases (if accessible) or published spectra in primary literature .

Q. What safety protocols are essential when handling 2-Allylbenzonitrile in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis and purification .

- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .

- Waste Disposal: Neutralize waste with 10% sodium bicarbonate before disposal. Segregate from oxidizing agents (e.g., peroxides) to avoid hazardous reactions .

Advanced Research Questions

Q. How can reaction mechanisms involving 2-Allylbenzonitrile be elucidated using kinetic and computational studies?

Methodological Answer:

- Kinetic Analysis: Conduct time-resolved NMR or UV-Vis spectroscopy to track intermediates. For example, monitor allyl group migration in acidic conditions using pseudo-first-order kinetics .

- Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to calculate transition states and activation energies for nitrile-allyl interactions. Validate with X-ray crystallography data (e.g., bond lengths from Acta Crystallographica Section E) .

- Isotopic Labeling: Introduce ¹³C or ²H labels at the allyl position to trace reaction pathways via MS/MS fragmentation .

Q. How should researchers address contradictions in reported data (e.g., conflicting reactivity or stability profiles)?

Methodological Answer:

- Source Verification: Cross-check experimental conditions (e.g., solvent polarity, catalyst loadings) from primary literature. For instance, discrepancies in thermal stability may arise from differences in storage conditions (e.g., presence of light or moisture) .

- Control Experiments: Replicate conflicting studies under standardized conditions. For example, test oxidative stability by exposing the compound to O₂ and monitoring decomposition via GC-MS .

- Statistical Validation: Use ANOVA or t-tests to assess significance of divergent results (e.g., catalytic efficiency in cross-coupling reactions) .

Q. What computational tools are effective for predicting 2-Allylbenzonitrile’s reactivity in novel reactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using software like Gaussian or GROMACS .

- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitrile group’s electrophilicity (f⁺ ≈ 0.15) predicts susceptibility to nucleophilic attack .

- Thermodynamic Data: Use NIST Chemistry WebBook for enthalpy/entropy values to model equilibrium in reversible reactions .

Q. How can catalytic systems be optimized for 2-Allylbenzonitrile’s applications in heterocyclic synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd(II)/Cu(I) systems for Sonogashira couplings or Ru-based catalysts for cycloadditions. Optimize ligand-to-metal ratios (e.g., 1:1.2 for Pd(PPh₃)₄) .

- Substrate Scope: Vary aryl halides in cross-coupling reactions and analyze yields via HPLC (C18 column, acetonitrile/water mobile phase) .

- Mechanistic Probes: Use in-situ IR to detect intermediates like π-allyl metal complexes during catalysis .

Q. What factors influence 2-Allylbenzonitrile’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability: Perform TGA-DSC to determine decomposition onset temperatures (typically >200°C in inert atmospheres) .

- pH Sensitivity: Test hydrolysis rates in buffered solutions (pH 1–14) via ¹H NMR. Hydrolysis to 2-allylbenzamide occurs rapidly at pH < 3 .

- Light Sensitivity: Conduct accelerated aging studies under UV light (λ = 254 nm) and monitor degradation via LC-MS .

Q. How can analytical methods be developed to quantify trace impurities in 2-Allylbenzonitrile?

Methodological Answer:

- HPLC Method Development: Optimize using a C18 column with gradient elution (acetonitrile/water, 0.1% formic acid). Detect impurities at 220 nm .

- LOD/LOQ: Establish limits of detection (LOD < 0.1%) via calibration curves (R² > 0.99) .

- GC-MS: Use splitless injection and EI ionization to identify volatile byproducts (e.g., allyl chloride) .

Q. What collaborative frameworks enhance reproducibility in studies involving 2-Allylbenzonitrile?

Methodological Answer:

- Data Sharing: Use platforms like Zenodo to publish raw NMR, XRD, and chromatographic data with detailed metadata .

- Protocol Standardization: Adopt ICH guidelines for experimental design, including pre-registration of hypotheses and blinding in catalytic studies .

- Team Roles: Assign tasks (e.g., synthesis, computational modeling, data analysis) based on expertise, ensuring cross-validation of results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.